molecular formula C30H18Ca2Na2O18S6 B12663695 Naphthalene-2,7-disulphonic acid, calcium sodium salt CAS No. 93920-36-6

Naphthalene-2,7-disulphonic acid, calcium sodium salt

Cat. No.: B12663695
CAS No.: 93920-36-6
M. Wt: 985.0 g/mol
InChI Key: BHPUDHYIZOHCTK-UHFFFAOYSA-H
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Description

Naphthalene-2,7-disulphonic acid, calcium sodium salt: is a chemical compound with the molecular formula C10H11CaNaO6S2 and a molecular weight of 354.38 . This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two sulfonic acid groups attached to the 2nd and 7th positions of the naphthalene ring. It is commonly used as an intermediate in the production of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of naphthalene-2,7-disulphonic acid, calcium sodium salt typically involves the sulfonation of naphthalene. The high-temperature sulfonation of naphthalene primarily yields the 2,7-disulfonic acid, which can be isolated and purified by precipitation of the calcium salt at lower temperatures followed by recrystallization .

Industrial Production Methods: Industrial production methods for this compound may involve the reaction of naphthalene vapor with sulfur trioxide in the gas phase at elevated temperatures (around 220°C) to achieve a purer product . This method is preferred over conventional sulfonation due to its efficiency and higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,7-disulphonic acid, calcium sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Naphthalene-2,7-disulphonic acid, calcium sodium salt is used as an intermediate in the synthesis of various dyes and pigments. It is also employed in the preparation of chelating agents and other sulfonic acid derivatives .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonic acid groups on biological systems. It can also serve as a model compound for investigating the interactions of sulfonic acids with proteins and other biomolecules .

Industry: The compound is widely used in the dye industry for the production of acid dyes, which are used to color textiles and other materials. It is also used in the manufacture of pigments and fluorescent agents .

Mechanism of Action

The mechanism of action of naphthalene-2,7-disulphonic acid, calcium sodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison: Naphthalene-2,7-disulphonic acid, calcium sodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to naphthalene-2,6-disulfonic acid, the 2,7-isomer is more soluble and can be isolated and purified more easily . The presence of calcium and sodium ions in the salt form also enhances its solubility and stability in aqueous solutions .

Properties

CAS No.

93920-36-6

Molecular Formula

C30H18Ca2Na2O18S6

Molecular Weight

985.0 g/mol

IUPAC Name

dicalcium;disodium;naphthalene-2,7-disulfonate

InChI

InChI=1S/3C10H8O6S2.2Ca.2Na/c3*11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;;;/h3*1-6H,(H,11,12,13)(H,14,15,16);;;;/q;;;2*+2;2*+1/p-6

InChI Key

BHPUDHYIZOHCTK-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2]

Origin of Product

United States

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